

Cdk7-IN-14: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cdk7-IN-14

Cat. No.: B15143172

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cdk7-IN-14**, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details its chemical structure, physicochemical properties, biological activity, and its role within the CDK7 signaling pathway. Furthermore, it offers detailed experimental protocols for key assays relevant to the study of this compound.

Chemical Structure and Physicochemical Properties

Cdk7-IN-14, identified as compound 3 in patent CN114249712A, is a pyrimidinyl derivative with significant potential in cancer research, particularly in malignancies characterized by transcriptional dysregulation. Its chemical and physical properties are summarized below.

Property	Value
CAS Number	2765676-49-9
Molecular Formula	C22H24F3N7O2S
Molecular Weight	476.43 g/mol
Canonical SMILES	FC(F) (F)c1cccc(c1)Nc1ncc(s1)c1cnc(n1)N[C@@H]1CCN(C[C@H]1O)C(=O)C1CC1
InChI String	InChI=1S/C22H24F3N7O2S/c23-22(24,25)15-2-1-3-16(11-15)27-18-20(33-19(26)28-18)17-12-29-21(30-13-17)31-14-4-6-32(7-5-14)10-9-35/h1-3,11-14,35H,4-10H2, (H2,26,27,28,29,30,31)/t14-/m1/s1

Biological Activity and Mechanism of Action

Cdk7-IN-14 is a potent and selective inhibitor of CDK7, a key enzyme with dual roles in regulating the cell cycle and gene transcription. By targeting CDK7, this inhibitor can induce cell cycle arrest and apoptosis in cancer cells.

Kinase Selectivity Profile

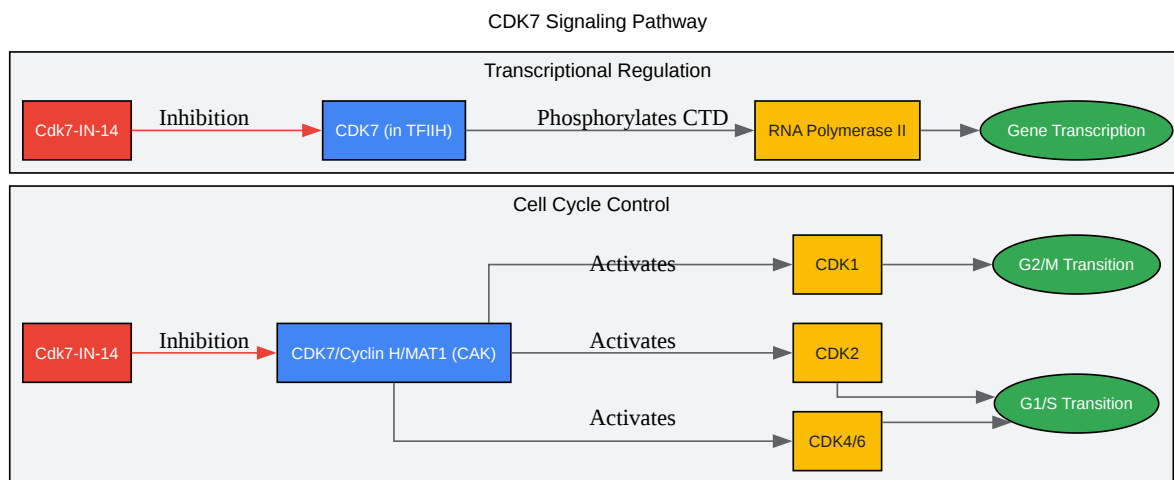
Quantitative data on the inhibitory activity of **Cdk7-IN-14** against a panel of kinases is essential for understanding its specificity. While specific IC50 values for **Cdk7-IN-14** are not publicly available in the retrieved search results, the table below showcases typical data for a selective CDK7 inhibitor.

Kinase	IC50 (nM)
CDK7	Data not available for Cdk7-IN-14
CDK1	Data not available for Cdk7-IN-14
CDK2	Data not available for Cdk7-IN-14
CDK5	Data not available for Cdk7-IN-14
CDK9	Data not available for Cdk7-IN-14

Note: This table is a template. Specific inhibitory concentrations for **Cdk7-IN-14** need to be determined experimentally.

Signaling Pathway

CDK7 plays a crucial role in two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for the initiation of transcription.



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CDK7's dual roles in cell cycle and transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **Cdk7-IN-14**.

In Vitro CDK7 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **Cdk7-IN-14** against CDK7.

Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

- ATP
- CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
- **Cdk7-IN-14**
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of **Cdk7-IN-14** in DMSO.
- Add 2.5 µL of the diluted **Cdk7-IN-14** or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a 2X kinase/substrate solution in kinase buffer containing the CDK7/Cyclin H/MAT1 complex and the CDK7 substrate.
- Add 2.5 µL of the 2X kinase/substrate solution to each well.
- Prepare a 2X ATP solution in kinase buffer.
- Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
- Calculate the percent inhibition for each concentration of **Cdk7-IN-14** and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of **Cdk7-IN-14** on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Cdk7-IN-14**
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Prepare serial dilutions of **Cdk7-IN-14** in complete cell culture medium.
- Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of **Cdk7-IN-14** or vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of Downstream Targets

This protocol is for analyzing the effect of **Cdk7-IN-14** on the phosphorylation of downstream targets of CDK7.

Materials:

- Cancer cell line of interest
- **Cdk7-IN-14**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), phospho-RNA Polymerase II CTD (Ser5), and total protein controls.
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment

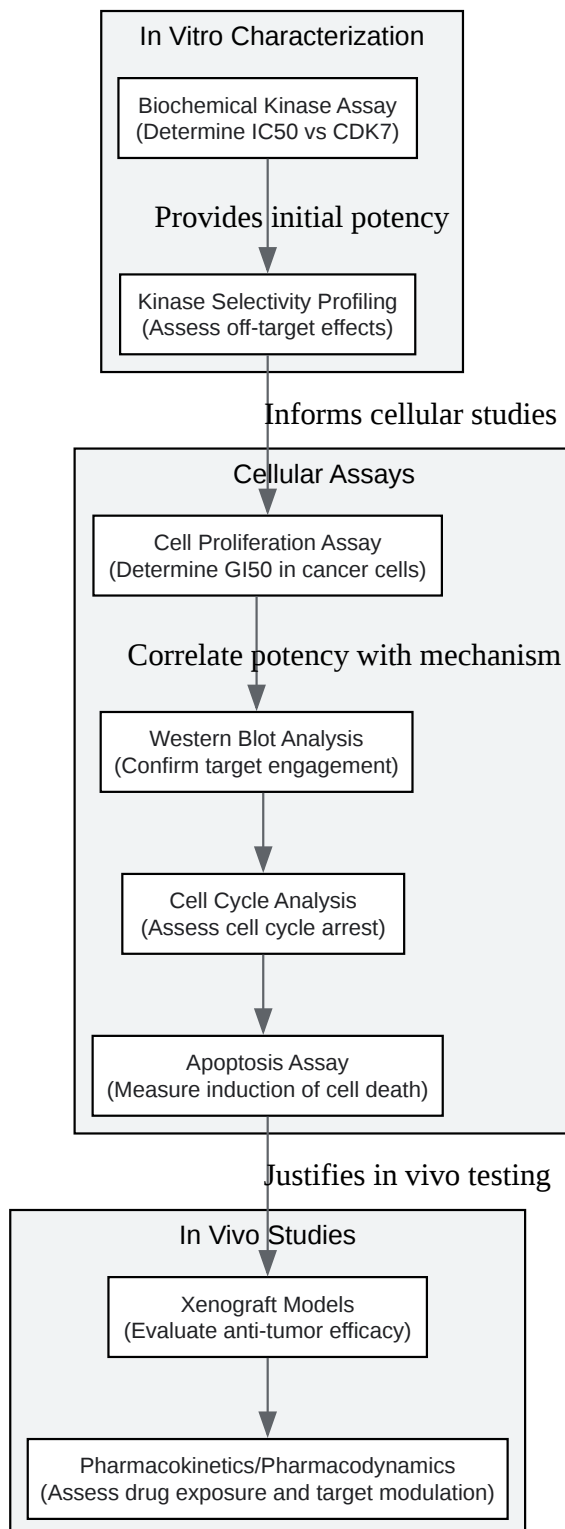
Procedure:

- Treat cells with various concentrations of **Cdk7-IN-14** for a specified time.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CDK7 inhibitor like **Cdk7-IN-14**.

Workflow for Cdk7-IN-14 Evaluation

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